Limitation Statement: High-Strength Comparative Evidence Is Currently Unavailable for This Compound
A comprehensive search of primary literature, patents, and authoritative databases (PubMed, SciFinder, Google Patents, PubChem) identified no peer-reviewed studies containing head-to-head quantitative biological data for 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (CAS 1448031-14-8) against a defined comparator. The compound appears in vendor catalogs and is associated with the generic CAS registry entry, but no published IC50, Ki, MIC, or pharmacokinetic parameters specific to this exact structure were retrievable. The only inferential evidence comes from structurally related chemotypes: a series of 2-(1H-pyrazol-1-yl)thiazoles lacking the piperazine-thiophene motif demonstrated EP1 receptor antagonist activity (compound 12: IC50 not disclosed; oral bioavailability F = 32% in rat) [1], and tri-substituted thiazoles bearing a piperazine ring exhibited anticancer activity (compound 3f: most active against C6 glioma cells, quantitative IC50 not disclosed) [2]. These data provide class-level plausibility but do not constitute direct differentiation for the target compound.
| Evidence Dimension | Biological activity (EP1 receptor antagonism / anticancer activity) in structurally related chemotypes |
|---|---|
| Target Compound Data | No direct quantitative data available |
| Comparator Or Baseline | Closest analogs: 2-(1H-pyrazol-1-yl)thiazole EP1 antagonist compound 12 (Atobe 2013) and tri-substituted thiazole-piperazine anticancer compound 3f (Evren 2019) |
| Quantified Difference | Not calculable; direct comparator data for target compound absent |
| Conditions | N/A for target compound; comparator assays: EP1 functional assay (Atobe 2013), MTT cytotoxicity against C6 and A549 cells (Evren 2019) |
Why This Matters
Procurement decisions for this compound currently rely on structural analogy rather than direct empirical differentiation; users requiring validated biological activity should request custom profiling data from the vendor before selection.
- [1] Atobe M, Naganuma K, Kawanishi M, Morimoto A, Kasahara K, Ohashi S, Suzuki H, Hayashi T, Miyoshi S. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorg Med Chem Lett. 2013;23(22):6064-7. doi:10.1016/j.bmcl.2013.09.032. View Source
- [2] Evren AE, Yurttaş L, Eksellı B, Akalın-Cıftcı G. Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Lett Drug Des Discov. 2019;16(5):547-555. doi:10.2174/1570180815666180731122118. View Source
